1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of aromatic amines It features an ethoxy group attached to a phenyl ring, which is further connected to a fluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine typically involves the reaction of 2-ethoxyphenyl derivatives with fluoroethanamine under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-ethoxyphenyl halides react with fluoroethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxylated, cyanated, or thiolated derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the fluoroethanamine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-2-fluoroethan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-2-chloroethan-1-amine: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Ethoxyphenyl)-2-bromoethan-1-amine: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is unique due to the presence of both an ethoxy group and a fluoro group, which can influence its reactivity and binding properties. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C10H14FNO/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6,9H,2,7,12H2,1H3 |
InChI Key |
VWNBBRCCOJUIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CF)N |
Origin of Product |
United States |
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